molecular formula C9H10FNO2 B2401750 3-Fluoro-2-(oxetan-3-yloxy)aniline CAS No. 1349717-82-3

3-Fluoro-2-(oxetan-3-yloxy)aniline

Cat. No.: B2401750
CAS No.: 1349717-82-3
M. Wt: 183.182
InChI Key: ZVNOXRHXILQOTH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(oxetan-3-yloxy)aniline typically involves the reaction of 3-fluoroaniline with oxetane derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where 3-fluoroaniline reacts with oxetane-3-ol in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the oxetane ring and prevent side reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(oxetan-3-yloxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and oxetane ring contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by forming stable complexes, leading to changes in biological pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

3-fluoro-2-(oxetan-3-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-2-1-3-8(11)9(7)13-6-4-12-5-6/h1-3,6H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNOXRHXILQOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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